REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[C:12]([CH3:16])([CH3:15])[N:11]([C:17]3[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[C:19]([F:26])[CH:18]=3)[C:10]2=S)=[CH:5][C:4]=1[C:28]([F:31])([F:30])[F:29])#[N:2].S(Cl)(Cl)=[O:33]>>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[C:12]([CH3:16])([CH3:15])[N:11]([C:17]3[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[C:19]([F:26])[CH:18]=3)[C:10]2=[O:33])=[CH:5][C:4]=1[C:28]([F:31])([F:30])[F:29])#[N:2]
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Name
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|
Quantity
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50 mg
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Type
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reactant
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Smiles
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C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)C1=CC(=C(C(=O)O)C=C1)F)=S)C(F)(F)F
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Name
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|
Quantity
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0.5 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure to dryness
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Type
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ADDITION
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Details
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Ice-water (20 mL) was added into the residue
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Type
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EXTRACTION
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Details
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the product was extracted with ethyl acetate (60 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to afford crude product, which
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Type
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CUSTOM
|
Details
|
was purified by reverse phase HPLC
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)C1=CC(=C(C(=O)O)C=C1)F)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |